An In-depth Technical Guide to 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine (CAS 74853-08-0)
An In-depth Technical Guide to 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine (CAS 74853-08-0)
This technical guide provides a comprehensive overview of the core properties, synthesis, and biological activities of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine, a key intermediate in the synthesis of the antifungal agent Posaconazole.[1][][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Physicochemical Properties
1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine is a solid organic compound with the molecular formula C₁₆H₁₉N₃O.[3][5][6] It is typically a white to off-white or grey to dark brown solid powder.[][6] The compound is soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[][7] For long-term use, it should be stored in a cool, dry, and well-ventilated area, away from light, under an inert atmosphere at room temperature or refrigerated at 2-8°C.[][8]
| Property | Value | Source |
| CAS Number | 74853-08-0 | [3][5][6] |
| Molecular Formula | C₁₆H₁₉N₃O | [3][5][6] |
| Molecular Weight | 269.34 g/mol | [3][5][6] |
| Appearance | White to Grey to Dark Brown Solid Powder | [][6] |
| Melting Point | 234-240 °C | [3][6] |
| Boiling Point (Predicted) | 532.8±50.0 °C | [9] |
| Density (Predicted) | 1.237±0.06 g/cm³ | [9] |
| pKa (Predicted) | 12.18±0.30 | [9] |
| Solubility | Soluble in DMSO and Methanol | [][7] |
| Purity/Assay | >95% - 100% | [][6] |
| Storage | Store at 2-8°C or room temperature in a dark, inert atmosphere | [][9] |
Synthesis Protocols
The synthesis of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine typically involves a multi-step process. Several synthetic routes have been described, often starting from piperazine and appropriately substituted phenyl derivatives. Below is a detailed experimental protocol based on a common synthetic strategy involving the reduction of a nitro-intermediate.
Experimental Protocol: Two-Step Synthesis from N-(4-Hydroxyphenyl)-piperazine
This protocol involves the N-arylation of N-(4-hydroxyphenyl)-piperazine with a nitro-substituted halobenzene, followed by the reduction of the nitro group.
Step 1: Synthesis of N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine
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Under a nitrogen atmosphere, suspend 420 g (2.36 mol) of N-(4-Hydroxyphenyl)-piperazine, 520.6 g (3.30 mol) of 1-chloro-4-nitrobenzene, and 457.5 g (3.54 mol) of N,N-Diisopropylethylamine (Hünig's Base) in 1260 ml of N-Methylpyrrolidone (NMP).[10][11][12]
-
Heat the suspension to 120-125°C. The mixture should form a clear solution.[10][11][12]
-
Stir the solution at this temperature for 5-7 hours, monitoring the reaction progress by HPLC.[10][11][12]
-
After the reaction is complete, cool the solution to 75-80°C.[10][11][12]
-
Slowly add 6.3 liters of isopropanol over approximately 30 minutes while maintaining the temperature at 75-80°C. Gentle heating may be necessary.[10][11][12]
-
Filter the resulting precipitate and wash it with 1.7 liters of isopropanol, followed by five washes with 840 ml of warm water (35-40°C).[10][11][12]
-
Dry the product under vacuum at 50°C to a constant weight.[10][11][12]
Step 2: Synthesis of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine
-
Under a nitrogen atmosphere, suspend 430 g (1.34 mol) of N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine in 2.8 liters of methoxyethanol at 20-25°C.[4][10][11][12]
-
Add 52 g of 5% palladium on charcoal catalyst (50% water wet).[4][10][11][12]
-
Degas the suspension three times and then heat to 70-75°C.[4][10][11][12]
-
Prepare a solution of 497 g of sodium hypophosphite monohydrate in 1.12 liters of water.[4][10][11][12]
-
Slowly add the sodium hypophosphite solution to the reaction mixture over 2-2.5 hours, maintaining the temperature at 70-75°C. The reaction is exothermic, and the temperature may need to be controlled.[4][10][11][12]
-
After the addition is complete, filter the catalyst and wash it with 600 ml of water.[11]
-
Combine the filtrates and warm to 35-40°C. Adjust the pH to 7.1 ± 1 by adding concentrated sodium hydroxide.[11]
-
Cool the resulting suspension to 20-25°C and stir for 30 minutes.[11]
-
Filter the product under nitrogen, wash twice with 1.6 liters of water, followed by 400 ml of a water/methanol (1:1) mixture, and finally with 800 ml of methanol.[11]
-
Dry the final product under vacuum at 50°C to a constant weight.[11]
Synthesis workflow for 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine.
Biological Activity and Potential Applications
While primarily used as a chemical intermediate, 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine has been noted for its potential antiviral and anticancer properties.[5]
Antiviral Activity
The compound has been shown to bind to viral proteins, specifically the helicase-primase enzyme, which is essential for viral DNA replication.[5] By binding to the active site of this enzyme, it can inhibit the synthesis of new viral DNA, thereby preventing viral particle release.[5]
Proposed antiviral mechanism of action.
Anticancer Activity
1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine has demonstrated anticancer activity in animal cancer cell lines, including bone cancer cells.[5] The proposed mechanism involves the induction of apoptosis through a multi-step process that includes the inhibition of protein synthesis, induction of endoplasmic reticulum (ER) stress, and the activation of caspases.[5]
Proposed signaling pathway for anticancer activity.
Further research, including detailed experimental assays, is required to fully elucidate and quantify these biological activities and to determine the therapeutic potential of this compound beyond its role as a synthetic intermediate.
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